molecular formula C6H11NO2 B2983946 (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one CAS No. 1929608-81-0

(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one

Cat. No. B2983946
CAS RN: 1929608-81-0
M. Wt: 129.159
InChI Key: RGDBSLYLHPZEME-CRCLSJGQSA-N
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Description

“(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one” is a chemical compound with the CAS Number: 1929608-81-0 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (3S,5R)-5-(hydroxymethyl)-3-methyl-2-pyrrolidinone .


Molecular Structure Analysis

The InChI code for “(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one” is 1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 . The InChI key is RGDBSLYLHPZEME-CRCLSJGQSA-N .

Scientific Research Applications

  • Pharmacological Profiles : (3S,5R)-5-(Hyydroxymethyl)-3-methylpyrrolidin-2-one shows potential in pharmacological applications, particularly as an active form of certain receptor antagonists. For example, its active form, R-96544, is effective in inhibiting platelet aggregation and has shown high affinity for 5-HT(2A) receptors, indicating its potential in cardiovascular and neurological therapies (Ogawa et al., 2002).

  • Antitumor and Antimicrobial Properties : The compound has been synthesized and characterized for its antitumor and antimicrobial properties. Studies show that it can be synthesized efficiently and has significant potential in these areas (Azmy et al., 2018).

  • Cytotoxic Evaluation in Cancer Research : Research into the cytotoxicity of derivatives of this compound suggests their potential in cancer treatment. Specific derivatives have shown high activity against leukemia cells, highlighting its role in developing new anticancer drugs (Janecki et al., 2005).

  • Spectroscopy and Mass Spectrometry : The compound has been studied in the context of mass spectrometry, particularly its derivatives, which are used in 'spin labels'. These studies are important for understanding the compound's structure and behavior under various conditions (Davies et al., 1974).

  • Synthesis and Structural Analysis : Research has been conducted on the efficient synthesis and structural analysis of this compound, contributing to its potential applications in various fields of chemistry and medicine (Curtis et al., 2005).

  • Biological Activity and Molecular Structure : Studies have been conducted to understand the molecular structure and biological activity of (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one derivatives. These studies are crucial for developing new pharmaceuticals and understanding their interaction with biological systems (Azmy et al., 2021).

  • Role in Organic Synthesis : This compound is also used as an intermediate in organic synthesis, contributing to the development of a variety of biologically active compounds (Fedoseev et al., 2015).

  • Fungal Metabolites Synthesis : It plays a role in the synthesis of fungal metabolites, such as in the rapid synthesis of (+)-preussin, indicating its importance in natural product chemistry and drug discovery (Draper et al., 2010).

properties

IUPAC Name

(3S,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDBSLYLHPZEME-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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